N-(4-azepan-1-ylphenyl)guanidine

Overview

Description

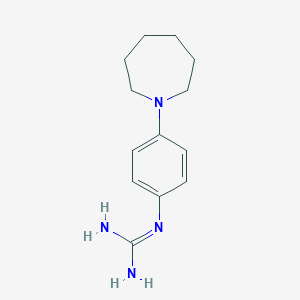

N-(4-Azepan-1-ylphenyl)guanidine is a guanidine derivative characterized by a phenyl ring substituted at the para position with an azepane moiety (a seven-membered saturated ring containing one nitrogen atom) and a guanidine group (-NH-C(=NH)-NH₂) attached to the phenyl ring. Guanidine derivatives are widely studied for their diverse pharmacological activities, including enzyme inhibition, receptor agonism/antagonism, and antimicrobial effects .

Preparation Methods

The synthesis of N-(4-azepan-1-ylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. For instance, the reaction of 4-azepan-1-ylphenylamine with a guanidine derivative under appropriate conditions can yield the desired compound . Industrial production methods may involve the use of solid-supported reagents or transition-metal-catalyzed reactions to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

N-(4-azepan-1-ylphenyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Scientific Research Applications

N-(4-azepan-1-ylphenyl)guanidine has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis . In medicine, it may be explored for its potential therapeutic effects, such as its role as an inhibitor or modulator of specific enzymes or receptors . Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(4-azepan-1-ylphenyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The specific pathways involved depend on the biological context and the nature of the target molecules. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural Comparisons

Table 1: Structural Features of Guanidine Derivatives

Key Observations :

- Azepane vs.

- Polarity: The primary amine in 1-(4-aminophenyl)guanidine nitrate increases polarity, whereas the azepane group likely enhances lipophilicity, favoring membrane penetration.

- Bioactivity : Methoxyethyl-substituted guanidines (e.g., ) demonstrate potent DDAH inhibition, suggesting that bulky substituents like azepane may similarly modulate enzyme interactions.

Table 2: Reported Activities of Analogous Guanidines

Insights :

- The azepane group’s steric bulk may mimic the methoxyethyl or dithiazole substituents in enhancing target selectivity (e.g., enzyme inhibition or receptor binding).

- Analgesic activity in dithiazole-guanidines suggests this compound could be explored for pain management, though experimental validation is required.

Physicochemical Properties

- Solubility : Piperazine-substituted guanidines (e.g., ) exhibit moderate solubility due to polar N-atoms, while azepane’s larger hydrophobic ring may reduce aqueous solubility.

- Stability : Guanidines with electron-withdrawing groups (e.g., nitro in ) show varied stability; azepane’s electron-donating nature may enhance stability compared to nitro derivatives.

- Synthetic Accessibility : Coupling azepane-substituted aniline with guanidine precursors (similar to methods in ) is feasible but may require optimization for yield and purity.

Biological Activity

N-(4-azepan-1-ylphenyl)guanidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Guanidine Derivatives

Guanidine derivatives are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory effects. The structure of this compound suggests it may interact with various biological targets, particularly in cancer cells and bacterial strains.

Antitumor Activity

Recent studies have highlighted the antitumor potential of guanidine derivatives, including this compound.

Case Study: Inhibition of Non-Small Cell Lung Cancer (NSCLC)

A significant study demonstrated that a related guanidine compound (1D-142), which shares structural similarities with this compound, exhibited potent antiproliferative activity in NSCLC cell lines. The study found that treatment with 1D-142 led to:

- Apoptosis Induction : Morphological changes consistent with apoptosis were observed in A549 cells treated with 1D-142.

- Inhibition of Migration : The compound significantly reduced the migration capability of cancer cells in a wound healing assay.

- NF-kB Pathway Modulation : 1D-142 inhibited TNFα-induced nuclear translocation of NF-kB, a critical pathway in cancer cell proliferation and migration .

The findings suggest that similar guanidine compounds could be effective in targeting cancer cell proliferation and migration.

Antibacterial Activity

The antibacterial properties of guanidine derivatives have also been investigated. A study on decavanadate-bearing guanidine derivatives indicated that they effectively inhibited the growth of various bacterial strains, including:

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

- Enterococcus faecalis

These compounds demonstrated activity at micromolar concentrations but did not disrupt biofilm formation, highlighting their potential as antibacterial agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of guanidine derivatives. The presence of specific functional groups can significantly influence biological activity. For instance:

- Substituents on the Guanidine Moiety : Variations in substituents can enhance or diminish cytotoxicity against cancer cells.

- Linker Variations : The azepane ring may play a role in modulating interactions with biological targets.

Data Summary

The following table summarizes key findings from various studies on this compound and related compounds:

| Compound | Activity Type | Target/Model | Key Findings |

|---|---|---|---|

| This compound | Antitumor | NSCLC (A549) | Induces apoptosis; inhibits migration; modulates NF-kB |

| 1D-142 | Antitumor | NSCLC (A549) | Significant antiproliferative effects; pro-apoptotic |

| Decavanadate Guanidines | Antibacterial | E. coli, S. aureus | Effective at micromolar concentrations; biofilm intact |

| Guanidine Derivatives | Anticancer | Various Cancer Lines | Cytotoxicity against leukemia; low toxicity to normal cells |

Properties

IUPAC Name |

2-[4-(azepan-1-yl)phenyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c14-13(15)16-11-5-7-12(8-6-11)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H4,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFQJNUFWMCKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.